molecular formula C12H18Cl2N2 B2987187 1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride CAS No. 2197056-45-2

1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride

Cat. No. B2987187
CAS RN: 2197056-45-2
M. Wt: 261.19
InChI Key: VKNQCAAEYQYIQF-UHFFFAOYSA-N
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Description

1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride (also known as 1,3-DHP) is an organic compound with a unique chemical structure and a wide range of applications. It is a member of the piperidine family of compounds, and is composed of a spirocyclic ring structure with an indole ring attached to a piperidine ring. 1,3-DHP has been extensively studied due to its potential applications in synthetic chemistry and biochemistry. It is a versatile compound that can be used as a building block in organic synthesis, and has been used to synthesize a variety of compounds, including biologically active compounds such as pharmaceuticals and natural products. 1,3-DHP also has potential applications in the study of biochemical and physiological processes, as it is capable of binding to various biomolecules and modulating their activity. In

Scientific Research Applications

Synthesis and Chemical Reactivity

1,3-Dihydrospiro[indole-2,4'-piperidine] derivatives have been explored for their synthetic versatility and reactivity. Shachkus and Degutis (1988) demonstrated that these derivatives could be obtained through the reaction of 2-methylene-2,3-dihydro-1H-indole derivatives with acrylamide in proton-containing solvents, leading to compounds that exhibit interesting chemical properties (Shachkus & Degutis, 1988). Furthermore, the reaction of these derivatives with perchloric acid results in the formation of 2-(3-Carbamoylpropyl)-3H-indolium perchlorates, indicating their potential for further chemical transformations.

Antitumor and Antimicrobial Applications

The antitumor and antimicrobial applications of spiro compounds related to 1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride have been a focus of recent research. Girgis et al. (2015) synthesized antitumor active dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-diones through azomethine ylide cycloaddition reactions, showing higher potency against certain cancer cell lines compared to standard references like cisplatin and doxorubicin hydrochloride (Girgis et al., 2015). Dandia, Jain, and Laxkar (2013) reported the synthesis of highly functionalized dispiro heterocycles with good to excellent yields, which exhibited notable antimicrobial and antitubercular activities (Dandia, Jain, & Laxkar, 2013).

Pharmaceutical Research

In pharmaceutical research, the structural motif of spiro[indoline-3,4'-piperidine] has been identified as significant due to its presence in numerous bioactive compounds. Novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were designed and synthesized, showing efficacy as c-Met/ALK dual inhibitors with potential antitumor activities (Jingrong Li et al., 2013). Additionally, novel spiropiperidines have been evaluated for their potential as antidepressants, with some derivatives showing marked activity in in vivo assays, suggesting their atypical profile compared to traditional tricyclic antidepressants (H. Ong et al., 1983).

Methodological Advancements

Methodological advancements in the synthesis of spiro compounds related to 1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride have been reported, including diastereoselective syntheses of spiro[indoline-3,4'-pyridin]-2-yl)carbamates via AgOTf/Ph3P-catalyzed tandem cyclizations, demonstrating the efficiency and versatility of synthetic strategies for accessing complex spirostructures (Guoduan Liang et al., 2020).

properties

IUPAC Name

spiro[1,3-dihydroindole-2,4'-piperidine];dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-2-4-11-10(3-1)9-12(14-11)5-7-13-8-6-12;;/h1-4,13-14H,5-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNQCAAEYQYIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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